Product packaging for 2-Butene-d8(Cat. No.:)

2-Butene-d8

Cat. No.: B13785275
M. Wt: 64.16 g/mol
InChI Key: IAQRGUVFOMOMEM-PIODKIDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isotopic Labeling in Chemical Systems

Isotopic labeling is a technique that involves the replacement of an atom in a molecule with one of its isotopes. studysmarter.co.uk This method allows scientists to trace the journey of molecules through reactions, metabolic pathways, or physical processes. studysmarter.co.ukmetwarebio.com The key principle behind this technique is that isotopes of an element are chemically identical but have different masses. metwarebio.com This mass difference can be detected by various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to distinguish labeled molecules from their non-labeled counterparts. musechem.comcernobioscience.com

The applications of isotopic labeling are vast and span across numerous scientific disciplines. In chemistry, it is crucial for elucidating reaction mechanisms, studying the kinetics of chemical reactions, and understanding the intricate details of molecular structures and dynamics. studysmarter.co.ukcreative-proteomics.com For instance, by labeling a specific atom in a reactant, chemists can follow its path throughout a chemical transformation and determine which bonds are broken and formed. studysmarter.co.uk

Overview of 2-Butene-d8 as a Research Probe

This compound is a deuterated form of 2-butene (B3427860) where all eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. cymitquimica.com Its molecular formula is C4D8. chemicalbook.com This isotopic substitution makes it a valuable probe in various research applications, particularly in studies involving reaction mechanisms and molecular dynamics. cymitquimica.com The presence of deuterium instead of hydrogen provides unique spectroscopic signatures, especially in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed investigations of chemical processes. cymitquimica.com this compound exists as two geometric isomers: cis and trans. cymitquimica.com

Historical Context of Deuterated Butene Studies

The study of deuterated butenes has a significant history rooted in the exploration of kinetic isotope effects and reaction mechanisms. Early research focused on understanding how the substitution of hydrogen with deuterium influences the rates of chemical reactions. These studies were instrumental in developing a deeper understanding of transition state theory and the dynamics of chemical reactions. For example, investigations into the decomposition of chemically activated sec-butyl-d8 and -d9 radicals, formed from the addition of hydrogen and deuterium atoms to cis-butene-2-d8, provided valuable insights into secondary intermolecular kinetic isotope effects. aip.org These foundational studies paved the way for the broader application of deuterated compounds, including this compound, in various fields of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8 B13785275 2-Butene-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8

Molecular Weight

64.16 g/mol

IUPAC Name

1,1,1,2,3,4,4,4-octadeuteriobut-2-ene

InChI

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/i1D3,2D3,3D,4D

InChI Key

IAQRGUVFOMOMEM-PIODKIDGSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC=CC

Origin of Product

United States

Chemical Profile of 2 Butene D8

Chemical Structure and Molecular Formula

The molecular formula for this compound is C4D8. chemicalbook.com It is an acyclic alkene with four carbon atoms and a double bond between the second and third carbon atoms. wikipedia.org The "-d8" designation indicates that all eight hydrogen atoms in the 2-butene (B3427860) molecule have been replaced by deuterium (B1214612) atoms. cymitquimica.com Like its non-deuterated counterpart, this compound exists as two geometric isomers: cis-(Z) and trans-(E), which differ in the spatial arrangement of the deuterium atoms and methyl groups around the carbon-carbon double bond. cymitquimica.comyoutube.com

Physical and Spectral Properties

The physical and spectral properties of this compound are distinct from non-deuterated 2-butene due to the mass difference between hydrogen and deuterium.

PropertyValue
Molecular Weight 64.16 g/mol
Appearance Colorless gas

Data sourced from chemical suppliers and databases. cymitquimica.comchemicalbook.com

The spectral properties of this compound are of particular interest to researchers. In Nuclear Magnetic Resonance (NMR) spectroscopy , the deuterium nucleus has a different magnetic moment and resonance frequency compared to a proton (¹H). simsonpharma.com This results in significantly different NMR spectra, which can be used to probe the structure and environment of the molecule. docbrown.infolibretexts.org The absence of proton signals in a ¹H NMR spectrum of a fully deuterated compound like this compound can be used to simplify complex spectra and identify specific proton-deuterium exchange processes. libretexts.orgresearchgate.net

Vibrational spectroscopy , including Infrared (IR) and Raman spectroscopy, is also highly sensitive to isotopic substitution. aip.orgaip.org The vibrational frequencies of chemical bonds are dependent on the masses of the atoms involved. princeton.edu Replacing hydrogen with the heavier deuterium atom leads to a decrease in the vibrational frequencies of C-D bonds compared to C-H bonds. nih.gov This isotopic shift is a key feature in the IR and Raman spectra of this compound and provides valuable information about molecular vibrations and force constants. aip.orgscilit.com For example, the C-H stretching vibrations in non-deuterated alkenes typically appear in the range of 3000-3100 cm⁻¹, whereas C-D stretches are found at lower frequencies. docbrown.info

Synthesis and Manufacturing

The synthesis of this compound typically involves isotopic exchange reactions or the use of deuterated starting materials. One common approach is the catalytic deuteration of butyne or butadiene using deuterium gas (D2). Another method involves the use of deuterated reagents to introduce deuterium into a precursor molecule. The industrial production of non-deuterated 2-butene is often achieved through the catalytic cracking of crude oil or the dimerization of ethylene. wikipedia.orgchemicalbook.com Similar principles can be adapted for the synthesis of its deuterated analog, employing deuterium-rich sources.

Elucidation of Reaction Mechanisms Through 2 Butene D8 Labeling

Application of Kinetic Isotope Effects (KIE) in Mechanistic Delineation

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. mdpi.com It is a sensitive probe for determining whether a particular bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. mpg.de The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD).

Primary and Secondary Kinetic Isotope Effects of 2-Butene-d8

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is cleaved or formed in the rate-determining step. mdpi.com For C-H/C-D bonds, a primary KIE (kH/kD) is typically greater than 1, as the greater mass of deuterium (B1214612) results in a lower zero-point vibrational energy and a stronger C-D bond compared to a C-H bond. fiveable.me Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.

A significant example of the application of this compound in studying KIEs is the isomerization of butenes over a thorium dioxide (ThO2) catalyst. In a study involving the co-isomerization of cis-2-butene (B86535) and cis-2-butene-d8, distinct KIEs were observed for the formation of the different products. libretexts.orgresearchgate.net A substantial primary KIE of 6.0 was measured for the formation of 1-butene (B85601), indicating that the cleavage of a C-D bond is involved in the rate-determining step of this isomerization pathway. libretexts.orgresearchgate.net

In contrast, a much smaller KIE of 1.5 was observed for the formation of trans-2-butene from cis-2-butene-d8. libretexts.orgresearchgate.net This value is characteristic of a secondary kinetic isotope effect, which arises from isotopic substitution at a position that is not directly involved in bond breaking or formation in the rate-determining step. mdpi.com Secondary KIEs are typically much smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They provide information about changes in the hybridization state or steric environment of the carbon atom attached to the deuterium.

ReactantProductCatalystKinetic Isotope Effect (kH/kD)Type of KIE
cis-2-Butene-d81-ButeneThorium dioxide (ThO2)6.0Primary
cis-2-Butene-d8trans-2-ButeneThorium dioxide (ThO2)1.5Secondary

Transition State Characterization Utilizing KIE Data

The magnitude of the KIE provides valuable insights into the geometry of the transition state. nih.gov A large primary KIE, such as the value of 6.0 observed in the formation of 1-butene from cis-2-butene-d8, suggests a transition state in which the C-D bond is significantly weakened or broken. libretexts.orgresearchgate.net This is consistent with a mechanism where the abstraction of a deuterium atom is a key event in the rate-limiting step.

Conversely, the small secondary KIE of 1.5 for the conversion of cis-2-butene-d8 to trans-2-butene suggests that the C-D bonds are not substantially broken in the transition state for this isomerization. libretexts.orgresearchgate.net This implies a different reaction mechanism and transition state structure for the cis-trans isomerization compared to the double bond migration. Such a small KIE can be attributed to changes in the vibrational frequencies of the C-D bonds due to rehybridization of the carbon atoms or steric effects in the transition state. princeton.edu

Tracing Reaction Pathways and Intermediates

Deuterium labeling with compounds like this compound is instrumental in tracing the flow of atoms through a reaction and identifying key intermediates. acs.org The study of butene isomerization on thorium dioxide revealed that the reaction proceeds through an intramolecular hydrogen transfer, as evidenced by the distribution of deuterium in the products. libretexts.orgresearchgate.net The distinct KIEs for the formation of 1-butene and trans-2-butene strongly suggest that these products are formed via different reaction pathways with distinct intermediates. libretexts.orgresearchgate.net The proposed mechanism for the formation of 1-butene involves a π-allyl carbanion intermediate, where the abstraction of a deuterium atom from a methyl group is the rate-determining step. researchgate.net

In another example, the conversion of cis-2-butene with deuterium on a palladium (Pd) model catalyst was studied to understand the competing pathways of isomerization and hydrogenation. mpg.deplutusias.com These studies proposed the formation of a common sec-butyl intermediate. mpg.de The labeling pattern in the products, such as the formation of trans-2-butene-d1 and butane-d2, allows for the detailed mapping of the reaction network, including steps like half-hydrogenation to the butyl intermediate, β-hydride elimination for isomerization, and reductive elimination for hydrogenation. mpg.dempg.de

Stereochemical Investigations Aided by Deuterium Labeling

The stereochemical course of a reaction can be meticulously tracked using deuterium-labeled substrates like this compound. mit.edu This is particularly useful in stereospecific and stereoselective reactions, where the stereochemistry of the reactant dictates the stereochemistry of the product. inflibnet.ac.inosti.gov

For instance, in E2 (bimolecular elimination) reactions, a strict stereochemical requirement is the anti-periplanar arrangement of the departing hydrogen and the leaving group. libretexts.orglibretexts.org The use of a stereospecifically deuterated substrate would allow for the unambiguous verification of this stereochemical preference. If an E2 reaction is performed on a substrate where the deuterium atom is anti-periplanar to the leaving group, the deuterium should be exclusively removed. Conversely, if the deuterium is syn-periplanar, the hydrogen atom at the anti-periplanar position would be removed, and the deuterium would remain in the product alkene. This allows for a clear distinction between syn- and anti-elimination pathways. fiveable.memasterorganicchemistry.com

Spectroscopic Characterization and Applications of 2 Butene D8 in Advanced Analytical Techniques

Vibrational Spectroscopy (Infrared and Raman) Studies of 2-Butene-d8

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for probing the molecular structure and dynamics of this compound. The substitution of deuterium (B1214612) for hydrogen atoms significantly alters the vibrational frequencies, providing a unique spectral signature that is invaluable for detailed analysis.

Assignment of Vibrational Modes and Force Field Analysis

The vibrational spectra of trans-2-butene-d8 have been extensively studied, with vibrational assignments proposed based on Raman depolarization ratios, isotopic shift ratios, and group coordinate considerations. aip.orgaip.org A comprehensive analysis of the vibrational spectra, recorded in the 4000–100 cm⁻¹ region, has led to the assignment of fundamental vibrational modes. aip.orgaip.org For instance, the C-D stretching mode of trans-2-butene-d8 has been identified at 268 mV, a shift from the 366 meV C-H stretching mode observed in its non-deuterated counterpart. nishina-mf.or.jp

A 21-parameter modified internal valence force field has been developed through least-squares procedures using the observed frequencies of polycrystalline samples of both trans-2-butene-d0 and trans-2-butene-d8. aip.orgresearchgate.net This force field allows for the calculation of potential energy distributions, which aids in understanding vibrational coupling effects. aip.orgaip.org The utilization of scaled quantum-mechanical force fields has proven to be a reliable method for interpreting molecular vibrational spectra, allowing for well-grounded theoretical vibrational analyses. researchgate.net

Table 1: Selected Vibrational Frequencies for trans-2-Butene-d8

Vibrational ModeFrequency (cm⁻¹)
C-D Stretch~2200-2300
C=C Stretch~1580
CD₃ Bend~1050
C-C Stretch~850
Note: These are approximate values and can vary based on the specific experimental conditions and the phase of the sample.

Conformational Analysis via Vibrational Spectra

Vibrational spectroscopy is instrumental in the conformational analysis of butene isomers. youtube.com The distinct spectral patterns of cis and trans isomers, as well as different rotational conformers, allow for their identification and characterization. americanpharmaceuticalreview.comresearchgate.net For example, the infrared and Raman spectra of different crystalline forms (polymorphs) of a compound can exhibit significant differences in frequencies, relative intensities, and the number of bands, which can be interpreted in terms of molecular interactions and distortions in the crystal unit cell. americanpharmaceuticalreview.com

While specific studies focusing solely on the conformational analysis of this compound via vibrational spectra are not extensively detailed in the provided results, the principles of using vibrational spectroscopy for conformational analysis of related molecules like butane (B89635) are well-established. uci.edu The differences in the vibrational spectra between conformers can be used to determine their relative stabilities and the energy barriers for interconversion. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure and reaction mechanisms. The use of isotopically labeled compounds like this compound provides a powerful lens for these investigations.

Deuterium NMR Spectroscopy for Pathway Elucidation

Deuterium (²H) NMR spectroscopy is a specialized technique that observes the nuclear spin of deuterium, which is a spin-1 nucleus. wikipedia.org While it has a similar chemical shift range to proton (¹H) NMR, the resolution is often lower. wikipedia.org However, its utility shines in verifying the effectiveness of deuteration and in mechanistic studies. wikipedia.orgresearchgate.net A deuterated compound will exhibit a strong signal in ²H NMR while being "silent" in ¹H NMR, allowing for the tracking of the deuterium label through a reaction pathway. wikipedia.orgsigmaaldrich.com

In mechanistic studies, deuterium labeling, often followed by ²H NMR analysis, is a common strategy to trace the fate of specific atoms. researchgate.netcolostate.edu For instance, in studying catalytic reactions, this compound could be used as a starting material or a probe molecule to understand isomerization or other transformations. whiterose.ac.ukmdpi.com The deuterium signals in the products would reveal the new bonding environments of the deuterium atoms, providing direct evidence for proposed reaction intermediates and pathways. colostate.edu Although direct examples of using this compound in published ²H NMR mechanistic studies were not found in the search results, the methodology is widely applied in organic and organometallic chemistry. pkusz.edu.cn

Carbon-13 and Proton NMR Perturbations in Labeled Systems

The introduction of deuterium into a molecule like 2-butene (B3427860) causes perturbations in the ¹³C and ¹H NMR spectra of the system. In ¹³C NMR, the primary effect is the splitting of carbon signals due to coupling with deuterium (C-D coupling) and a small isotopic shift. The ¹³C chemical shifts for the non-deuterated E/Z isomers of 2-butene are known, with the methyl carbons appearing around 12-17 ppm and the sp² carbons at approximately 125-126 ppm. docbrown.info In this compound, these signals would be split into multiplets due to the spin-1 nature of deuterium, following the 2nI+1 rule where I=1.

Proton NMR is also significantly affected. In a system containing this compound, the signals corresponding to the butene protons would be absent. chemicalbook.com This can simplify complex spectra and help in the assignment of other signals in the mixture. The presence of the deuterated species can also be confirmed by the absence of its characteristic proton signals. The use of deuterated solvents is standard in NMR to avoid large solvent signals, and the principles of isotopic labeling with deuterium are fundamental to many advanced NMR experiments. bhu.ac.inuoi.gr

Table 2: Typical ¹³C NMR Chemical Shifts for 2-Butene Isomers (Non-deuterated)

Carbon EnvironmentIsomerChemical Shift (δ, ppm)
Methyl (CH₃)Z (cis)~12
Methyl (CH₃)E (trans)~17
Olefinic (CH)Z (cis)~125
Olefinic (CH)E (trans)~126
Data from non-deuterated 2-butene, serving as a reference for perturbations in the d8-labeled system. docbrown.info

Mass Spectrometry as a Quantitative Tracer and Mechanistic Tool

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. The use of stable isotope-labeled compounds like this compound makes it an exceptionally powerful tool for quantitative analysis and for unraveling complex reaction mechanisms. buchem.comuvic.ca

When this compound is used as an internal standard in quantitative MS analysis, its known concentration allows for the precise determination of the amount of the non-deuterated analyte in a sample. d-nb.infonih.gov The mass difference between the analyte and the deuterated standard allows for their distinct detection, even if they co-elute in a chromatographic separation. This approach is widely used in various fields, including environmental analysis and proteomics. buchem.comsigmaaldrich.com

In mechanistic studies, mass spectrometry can track the incorporation of deuterium atoms from this compound into reaction products, providing insights into reaction pathways. uvic.cacolorado.edu For example, in catalytic studies, if this compound is a reactant, the mass spectra of the products will indicate how many deuterium atoms have been transferred or retained, helping to distinguish between different proposed mechanisms. mdpi.comgsartor.org The ability to monitor the masses of reactants, intermediates, and products in real-time using techniques like electrospray ionization mass spectrometry (ESI-MS) provides dynamic information about the catalytic cycle. uvic.ca

Isotope Dilution Mass Spectrometry Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high degree of accuracy and precision. The method involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, this compound—to a sample containing the analyte of interest, the non-labeled 2-butene. This labeled compound is referred to as an internal standard.

The core principle of IDMS is that the isotopically labeled standard behaves almost identically to the native analyte during sample preparation, extraction, and chromatographic separation. chemguide.co.uk Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. capes.gov.br Because the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios (m/z), the ratio of the two signals can be used to calculate the precise concentration of the analyte in the original sample, effectively correcting for procedural variations and matrix effects. capes.gov.brnist.gov

In the context of analyzing volatile organic compounds (VOCs) like 2-butene, a gas chromatography/mass spectrometry (GC/MS) system is typically employed. jeolusa.comnih.gov The sample, spiked with this compound, is introduced into the GC, where the butene isomers are separated. The effluent from the GC enters the mass spectrometer, which is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. In this mode, the instrument is set to detect only the specific m/z values corresponding to the molecular ions or key fragment ions of the analyte and the internal standard. jeolusa.com

For the quantification of 2-butene using this compound, the following ions would typically be monitored:

CompoundChemical FormulaMolecular Ion (M⁺)m/z for QuantificationRole in Analysis
2-Butene (Analyte)C₄H₈[C₄H₈]⁺56Target Compound
This compound (Internal Standard)C₄D₈[C₄D₈]⁺64Quantification Reference

By measuring the peak area of the m/z 56 ion (from 2-butene) and the m/z 64 ion (from this compound), and using a calibration curve prepared with known concentrations of both, the concentration of 2-butene in the unknown sample can be determined with high accuracy. libretexts.org This methodology is fundamental in environmental monitoring and other fields requiring precise measurement of trace-level VOCs. libretexts.orgcdnsciencepub.com

Fragmentation Pattern Analysis for Structural Insight

Electron ionization (EI) mass spectrometry is a primary technique for elucidating the structure of organic compounds. When a molecule like 2-butene is bombarded with high-energy electrons, it forms a positively charged molecular ion (M⁺), which is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.ukmsu.edu The resulting mass spectrum is a plot of ion abundance versus m/z that serves as a molecular "fingerprint."

The mass spectrum of non-deuterated 2-butene (both cis and trans isomers produce very similar spectra) shows a molecular ion peak at an m/z of 56, corresponding to the intact [C₄H₈]⁺ ion. nist.gov The fragmentation of this molecular ion follows predictable pathways based on bond strengths and fragment stability. cdnsciencepub.com

For this compound, the fragmentation process is analogous, but the mass of each fragment is shifted by the number of deuterium atoms it contains. Analyzing this pattern provides definitive structural confirmation. While a published reference spectrum for this compound is not available in major public databases, its fragmentation can be predicted based on the known fragmentation of 2-butene. The molecular ion, [C₄D₈]⁺, would appear at m/z 64.

The primary fragmentation pathways for 2-butene and the predicted corresponding fragments for this compound are detailed below:

Fragmentation Process2-Butene Fragmentm/zPredicted this compound FragmentPredicted m/zNotes
Molecular Ion[C₄H₈]⁺56[C₄D₈]⁺64Represents the intact ionized molecule.
Loss of a methyl radical[C₃H₅]⁺41[C₃D₅]⁺46Corresponds to the loss of a •CH₃ vs. a •CD₃ radical. This is often the base peak (most abundant) in 2-butene. nist.gov
Loss of a hydrogen/deuterium atom[C₄H₇]⁺55[C₄D₇]⁺62Results from the cleavage of a C-H vs. a C-D bond.
Loss of an ethyl radical[C₂H₃]⁺27[C₂D₃]⁺30Cleavage of the central C-C bond is less favorable but possible.
Formation of ethyl ion[C₂H₅]⁺29[C₂D₅]⁺34Involves rearrangement followed by fragmentation.

It is important to note that in deuterated compounds, complex rearrangements and the potential for deuterium migration prior to fragmentation can sometimes occur, which may lead to fragment ions with different numbers of deuterium atoms than predicted by simple bond cleavage. nist.gov However, the major predicted fragments provide a strong basis for identifying this compound and distinguishing it from its non-deuterated form and other contaminants during mass spectrometric analysis.

Computational and Theoretical Investigations of 2 Butene D8

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Butene-d8, a deuterated isotopologue of 2-butene (B3427860). These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) has become a widely used method for calculating the vibrational frequencies of molecules due to its favorable balance between computational cost and accuracy. unipd.itresearchgate.net For this compound, DFT calculations can predict the infrared (IR) and Raman spectra, which are sensitive to isotopic substitution.

The process involves optimizing the molecular geometry of both cis and trans isomers of this compound and then computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the force constants and, subsequently, the vibrational frequencies. The replacement of hydrogen with deuterium (B1214612) significantly alters the vibrational frequencies, particularly for modes involving the C-D bonds (stretching, bending, wagging, etc.). These isotopic shifts are a direct consequence of the increased mass of deuterium and can be precisely quantified by DFT methods.

Researchers often employ various functionals, such as B3LYP, in combination with different basis sets to achieve results that are in good agreement with experimental spectroscopic data. researchgate.netmdpi.com The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the theoretical model. researchgate.net

Table 1: Illustrative DFT-Calculated Vibrational Frequency Shifts in this compound vs. 2-Butene This table is illustrative and based on general principles of isotopic substitution. Actual values would be derived from specific DFT calculations.

Vibrational Mode 2-Butene (cm⁻¹) This compound (cm⁻¹) Isotopic Shift (cm⁻¹)
C-H/C-D Stretch ~2950 ~2100 ~850
C=C Stretch ~1670 ~1650 ~20
CH₃/CD₃ Bend ~1450 ~1050 ~400

Ab initio methods, which are based on first principles without empirical parameterization, provide a rigorous framework for studying isotopic effects in molecules like this compound. narod.ru These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations. researchgate.net

The primary isotopic effect studied is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov For this compound, theoretical calculations can predict how the deuteration will affect its reactivity in various chemical transformations.

Another important aspect is the equilibrium isotope effect (EIE), which describes the effect of isotopic substitution on equilibrium constants. acs.org Ab initio calculations can determine the zero-point vibrational energies (ZPVE) of this compound and its non-deuterated counterpart. The difference in ZPVE between the two isotopologues is a key factor governing both KIEs and EIEs. researchgate.net

Table 2: Theoretical Isotopic Effect Data for a Hypothetical Reaction This table presents hypothetical data to illustrate the output of ab initio calculations for isotopic effects.

Parameter 2-Butene This compound Isotope Effect
Zero-Point Vibrational Energy (kcal/mol) 45.3 39.8 -5.5
Calculated Reaction Barrier (kcal/mol) 25.0 26.2 1.2

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide insights into its conformational landscape, revealing the different shapes the molecule can adopt and the transitions between them. nih.gov

By solving Newton's equations of motion for a system of atoms, MD simulations generate trajectories that describe how the positions and velocities of atoms evolve. frontiersin.org This allows for the exploration of the potential energy surface of this compound, identifying stable conformers (such as the cis and trans isomers) and the energy barriers for their interconversion. nih.gov

Theoretical Modeling of Spectroscopic Signatures and Isotope Effects

Theoretical modeling plays a crucial role in interpreting and predicting the spectroscopic signatures of this compound. researchgate.net By combining quantum chemical calculations with models for spectroscopic processes, it is possible to simulate various types of spectra.

For example, theoretical models can predict the precise positions and intensities of peaks in the infrared and Raman spectra, which are highly sensitive to the isotopic composition of the molecule. The calculated vibrational frequencies from DFT or ab initio methods are used to generate theoretical spectra that can be directly compared with experimental measurements. This comparison helps in the assignment of spectral features to specific vibrational modes.

Furthermore, theoretical models are essential for understanding the origins of isotope effects on spectroscopic properties. For instance, the change in nuclear mass upon deuteration affects the molecule's rotational constants, leading to predictable shifts in the rotational spectrum. Similarly, theoretical models can explain the isotopic shifts observed in nuclear magnetic resonance (NMR) spectroscopy, where the magnetic properties of deuterium differ from those of hydrogen.

Table 3: Compound Names Mentioned

Compound Name
This compound
2-Butene
cis-2-Butene (B86535)
trans-2-Butene
Deuterium

Comparative Analysis with Non Deuterated 2 Butene

Kinetic Isotope Effects

As previously discussed, the most significant difference in the chemical reactivity between this compound and 2-butene (B3427860) is the manifestation of the kinetic isotope effect. wikipedia.org Reactions involving the cleavage of a C-H bond will proceed at a different rate than the corresponding reaction involving the cleavage of a C-D bond. libretexts.org This difference in reaction rates provides a powerful tool for mechanistic elucidation. princeton.edu For example, a large primary KIE is strong evidence that the C-H/C-D bond is broken in the rate-determining step of the reaction. princeton.edu

Differences in Spectroscopic Signatures

The spectroscopic signatures of this compound and 2-butene are markedly different, providing a clear means of distinguishing between the two.

Spectroscopic Technique2-Butene (C4H8)This compound (C4D8)
¹H NMR Shows characteristic peaks for methyl and vinyl protons. docbrown.infoNo signals are observed in the proton spectrum. docbrown.info
IR Spectroscopy C-H stretching vibrations around 3000 cm⁻¹. docbrown.infoC-D stretching vibrations at lower frequencies (e.g., ~2200 cm⁻¹). aip.org
Mass Spectrometry Molecular ion peak corresponding to its molecular weight (56.11 g/mol ). nist.govnih.govMolecular ion peak corresponding to its higher molecular weight (64.16 g/mol ). chemicalbook.com

These spectroscopic differences are fundamental to the use of this compound as a research probe, allowing for its detection and differentiation from its non-deuterated form in complex chemical systems.

A Comprehensive Analysis of this compound Synthesis

The deuterated compound this compound is a valuable isotopologue in various scientific research fields, particularly in mechanistic studies of chemical reactions and as an internal standard in analytical chemistry. This article delves into the primary synthetic methodologies for preparing this compound, focusing on catalytic deuteration and synthesis from deuterated precursors, as well as the crucial subsequent steps of purification and isotopic purity assessment.

Advanced Methodological Developments Utilizing 2 Butene D8

Development of Analytical Standards for Complex Mixtures

The use of isotopically labeled compounds is a cornerstone of modern analytical chemistry, particularly for quantitative analysis using isotope dilution mass spectrometry (IDMS). 2-Butene-d8 is exceptionally suited for this role, serving as a high-purity internal standard for the accurate measurement of 2-butene (B3427860) in complex samples such as petrochemical streams and environmental matrices. lgcstandards.comscbt.com

In analytical procedures, a known quantity of this compound is added to a sample containing an unknown quantity of natural 2-butene. Because the deuterated and non-deuterated forms are chemically almost identical, they behave the same way during sample extraction, cleanup, and analysis by methods like gas chromatography (GC). metrowelding.com However, they are easily differentiated by a mass spectrometer due to the mass difference between deuterium (B1214612) and hydrogen. By measuring the ratio of this compound to 2-butene, chemists can calculate the precise concentration of the non-deuterated compound in the original sample with high accuracy and reliability. scbt.com This technique corrects for any sample loss during preparation, a common source of error in other methods.

Commercially available this compound standards are characterized by high isotopic and chemical purity, which are essential properties for a reference material. lgcstandards.comsigmaaldrich.com These standards are often supplied in gas form as a mixture of cis and trans isomers, reflecting the typical composition found in industrial settings. lgcstandards.comwikipedia.org

Table 1: Properties of this compound as an Analytical Standard

PropertyValueSignificance
Chemical FormulaC₄D₈Indicates complete deuteration of the butene molecule.
Molecular Weight64.16 g/molThe increased mass (+8 Da) compared to natural 2-butene (56.11 g/mol) allows for clear differentiation in mass spectrometry. sigmaaldrich.comsigmaaldrich.com
Isotopic PurityTypically ≥98 atom % DHigh isotopic purity ensures that the standard does not contribute significantly to the signal of the non-deuterated analyte, leading to more accurate quantification. sigmaaldrich.com
FormGasConvenient for creating calibration gas mixtures for GC analysis. sigmaaldrich.com
ApplicationInternal standard for GC/MSUsed for precise quantification of 2-butene in environmental samples and petrochemicals. lgcstandards.commetrowelding.com

Implementation in Environmental and Atmospheric Chemistry Tracing

2-Butene is released into the atmosphere from both natural and anthropogenic sources, including fossil fuel combustion and industrial processes. texas.govtexas.gov Understanding its fate—how it is transported, distributed, and chemically transformed—is crucial for air quality modeling and environmental management. This compound provides a powerful tool for these investigations by acting as an isotopic tracer. llnl.govescholarship.org

Scientists can release a known amount of this compound into a controlled environment, like a smog chamber, or use it in computational models to simulate atmospheric conditions. By tracking the deuterated molecules and their reaction products, researchers can elucidate complex reaction mechanisms. For instance, the reactions of butenes with hydroxyl radicals (•OH) and ozone (O₃) are significant pathways for their removal from the atmosphere and contribute to the formation of secondary pollutants. acs.orgacs.org Using this compound allows for the unambiguous identification of reaction products and the calculation of reaction rates without interference from other hydrocarbons present in the air.

This isotopic tracing technique provides invaluable data for refining atmospheric chemistry models, which are essential for predicting air pollution events and developing effective environmental regulations. escholarship.orgcopernicus.org The ability to trace the specific pathways of hydrogen and deuterium atoms helps to detail the kinetics and mechanisms of atmospheric processes. copernicus.org

Table 2: Application of this compound in Atmospheric Tracing Studies

Atmospheric ProcessKey ReactantsRole of this compound
Photochemical Smog Formation2-Butene, NOx, SunlightActs as a tracer to study the rate of photochemical oxidation and the formation of deuterated secondary pollutants like peroxyacetyl nitrate.
Reaction with Hydroxyl Radical2-Butene, •OHAllows for precise measurement of reaction kinetics and identification of deuterated alcohol and carbonyl products. acs.org
Ozonolysis2-Butene, O₃Helps to identify the deuterated Criegee intermediates and final products, clarifying the complex ozonolysis mechanism. acs.org
Source ApportionmentVarious Emission SourcesCan be used to label emissions from a specific source to track its contribution to ambient air concentrations in a defined area. texas.gov

Innovative Applications in Material Science Precursor Studies

2-Butene is an important monomer and chemical intermediate in the production of various materials. wikipedia.org It is a key component in the synthesis of polybutene, a polymer used in sealants, adhesives, and coatings. guidechem.comwikipedia.org It also serves as a precursor for 1,4-butanediol, a monomer essential for producing polyurethanes and polyesters. google.com

In material science, understanding the precise mechanism of polymerization is critical for designing materials with desired properties. This compound serves as an innovative tool for these mechanistic studies. By substituting natural 2-butene with this compound in a polymerization reaction, researchers can track the fate of the monomer units as they incorporate into the growing polymer chain.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can detect the location of deuterium atoms within the polymer structure. This information reveals crucial details about the reaction mechanism, such as:

Regioselectivity: Determining how the monomer orients itself as it adds to the polymer chain.

Stereochemistry: Investigating the spatial arrangement of atoms in the polymer.

Kinetics: Measuring the rate of monomer incorporation and chain growth.

Degradation Pathways: Studying how polymers break down by tracking the formation of deuterated degradation products. wikipedia.org

For example, in the synthesis of poly(2-butene maleate), using a deuterated butene diol precursor would allow for a detailed investigation of the condensation polymerization process. researchgate.net This knowledge enables scientists to optimize reaction conditions and catalyst selection to create polymers with enhanced performance characteristics.

Table 3: Use of this compound in Material Science Research

Material/IntermediatePrecursorMechanistic Insight from this compound
Polybutene1-Butene (B85601), 2-ButeneTracking monomer incorporation, understanding the effects of isomerization on polymer structure. wikipedia.org
Polyols, Polyesters2-Butene-1,4-diestersElucidating the regioselective esterification process and subsequent polymerization steps. google.com
Butanone (Solvent)2-Butanol (from 2-Butene)Studying the mechanism of the hydration of 2-butene and the subsequent oxidation to butanone. wikipedia.org
Designed-for-Recycling Polymers2-Butene, ButadieneInvestigating the mechanism of incorporating unsaturated (deuterated) units into polymer backbones to study controlled deconstruction. acs.org

Future Perspectives and Emerging Research Avenues for 2 Butene D8

The deuterated olefin 2-butene-d8 (perdeuterated 2-butene) is poised to play an increasingly significant role in elucidating complex chemical processes. Its unique isotopic signature provides a powerful tool for researchers to probe reaction mechanisms, molecular dynamics, and the intricate workings of catalytic systems. Future research involving this compound is expected to focus on its synergy with advanced analytical methods, its application in innovative labeling techniques, and the exploration of new chemical transformations.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 2-Butene-d8, and how can isotopic purity be ensured during preparation?

  • Methodological Answer : Deuterated 2-butene is typically synthesized via catalytic hydrogen-deuterium exchange using deuterium gas (D₂) over palladium or platinum catalysts. To ensure isotopic purity:

  • Use anhydrous conditions to prevent H/D exchange with moisture .
  • Purify intermediates via fractional distillation or preparative gas chromatography (GC) with non-polar columns (e.g., Petrocol DH columns) to separate isotopologues .
  • Validate purity using deuterium NMR (²H NMR) or mass spectrometry (MS), cross-referencing retention indices with NIST’s Kovats RI database for deuterated hydrocarbons .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use polar capillary columns (e.g., Supelco Petrocol DH) with temperature programming to resolve cis/trans isomers. Compare retention times with NIST’s this compound reference data .
  • Deuterium NMR : Analyze peak splitting patterns to confirm deuterium placement and rule out isotopic scrambling. For example, the absence of proton signals at δ 5.2–5.6 ppm (characteristic of vinylic H) confirms complete deuteration .
  • IR Spectroscopy : Validate the absence of C-H stretches (~3100 cm⁻¹) in deuterated samples .

Q. How should this compound be stored to minimize isotopic exchange or degradation?

  • Methodological Answer :

  • Store in sealed, inert containers (e.g., glass ampules with PTFE-lined caps) under dry argon to prevent moisture ingress .
  • Maintain temperatures below –20°C to reduce thermal motion and isotopic exchange. Monitor stability via periodic GC-MS analysis .
  • Avoid exposure to UV light or reactive surfaces (e.g., metals) that could catalyze decomposition .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) of this compound be quantified in hydrogenation or isomerization reactions?

  • Methodological Answer :

  • Experimental Design : Conduct parallel reactions using 2-butene (protio) and this compound under identical conditions (temperature, catalyst loading). Monitor reaction rates via in-situ IR or GC.
  • Data Analysis : Calculate KIE = (k_H)/(k_D), where k_H and k_D are rate constants for protio and deuterated species. Use Eyring plots to compare activation enthalpies (ΔH‡) derived from NIST’s thermochemical data .
  • Validation : Reconcile discrepancies between experimental and theoretical KIEs by checking for secondary isotope effects or catalytic poisoning .

Q. What computational methods are suitable for modeling this compound’s stereochemical behavior, and how can results be validated experimentally?

  • Methodological Answer :

  • Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict rotational barriers and cis/trans isomerization energetics. Compare computed ΔG values with NIST’s reaction thermochemistry data .
  • Validation : Overlay calculated IR spectra with experimental data; deviations >5% may indicate inadequate basis sets or solvent effects. Adjust models using polarizable continuum models (PCM) for solvent corrections .

Q. How can contradictions between experimental and theoretical thermodynamic properties of this compound be resolved?

  • Methodological Answer :

  • Identify Sources of Error : Cross-check experimental enthalpy (ΔfH°gas) and heat capacity (Cp,gas) data against NIST’s evaluated values . If discrepancies exceed 5%, re-examine calibration standards (e.g., purity of reference compounds).
  • Statistical Reconciliation : Apply error propagation analysis to uncertainty ranges. Use Bayesian regression to weight data from high-precision studies (e.g., NIST-certified measurements) more heavily .

Q. What experimental designs are optimal for studying stereochemical outcomes in deuterated alkene reactions?

  • Methodological Answer :

  • Stereoselective Reactions : Use chiral catalysts (e.g., Sharpless epoxidation conditions) and monitor enantiomeric excess via chiral GC or NMR. Compare deuterated vs. protio substrates to isolate steric vs. electronic effects .
  • Isotopic Labeling : Synthesize site-specific deuterated isomers (e.g., 1,2-dideutero vs. 3,4-dideutero) and track stereochemistry through reaction pathways using ²H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.